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Introduction

CHM-FUBIATA, with the formal name N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-
indole-3-acetamide, is a synthetic cannabinoid.[1] This technical guide provides an in-depth
overview of its structural analogs, focusing on their pharmacological properties, metabolic
pathways, and the experimental methodologies used for their characterization. Due to the
limited publicly available data on CHM-FUBIATA itself, this guide will heavily leverage
information from its close structural analogs, primarily ADB-FUBIATA and CH-PIATA, to provide
a comprehensive understanding of this class of compounds.

Chemical Structures and Properties

The core structure of these analogs consists of an indole ring, an acetamide linker, and various
substituent groups that significantly influence their pharmacological activity.
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) Molecular Weight (
Compound Chemical Name Molecular Formula Imol )
g/mo

N-
(cyclohexylmethyl)-1-
CHM-FUBIATA [(4- C24H27FN20 378.5
fluorophenyl)methyl]-1
H-indole-3-acetamide

N-[(1S)-1-
(aminocarbonyl)-2,2-

ADB-FUBIATA dimethylpropyl]-1-[(4- C23H26FN302 395.5
fluorophenyl)methyl]-1

H-indole-3-acetamide

N-cyclohexyl-2-(1-
CH-PIATA pentylindol-3- C23H34N20 354.5

yl)acetamide

Pharmacological Activity

The primary mechanism of action for synthetic cannabinoids is through the activation of
cannabinoid receptors CB1 and CB2. The potency and efficacy of these compounds are critical
determinants of their physiological effects.

Cannabinoid Receptor Activation

Data on the direct cannabinoid receptor binding affinity (Ki) for CHM-FUBIATA is not readily
available in the scientific literature. However, the activity of its analogs has been characterized
using B-arrestin2 recruitment assays, which measure the functional consequence of receptor
activation.
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Compound Receptor Potency (EC50) Efficacy (Emax)

141% (relative to
CP55,940)[2][3]

ADB-FUBIATA CB1 635 nM

CB2 Almost inactive[2][4]

Weak activity with
CH-PIATA CB1 & CB2 . _
signs of antagonism

ADB-FUBICA (a

related carboxamide CB1 2.6 nM
analog)
CB2 3.0nM

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that
induces a biological response halfway between the baseline and the maximum. A lower EC50
value indicates a higher potency.

Emax (maximum effect) represents the maximum response achievable by a drug.

The data indicates that ADB-FUBIATA is a potent and full agonist at the CB1 receptor, with
significantly lower activity at the CB2 receptor. In contrast, CH-PIATA exhibits weak activity at
both receptors. The high potency of the related compound ADB-FUBICA at both CB1 and CB2
receptors highlights how small structural modifications can dramatically alter pharmacological
profiles.

Signaling Pathways

The activation of the CB1 receptor by synthetic cannabinoids initiates a cascade of intracellular
signaling events. This process is primarily mediated through the coupling of the receptor to Gi/o
proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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